

# TL-895: A Deep Dive into its Impact on Cellular Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TL-895** is a potent, orally bioavailable, and highly selective irreversible tyrosine kinase inhibitor that has demonstrated significant therapeutic potential in various hematological malignancies and inflammatory conditions.[1][2] This technical guide provides an in-depth analysis of the signaling pathways modulated by **TL-895**, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

## Core Mechanism of Action: Targeting Bruton's Tyrosine Kinase (BTK)

**TL-895** exerts its primary effect by irreversibly binding to and inhibiting Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[3][4] This inhibition disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and trafficking.

## Quantitative Analysis of TL-895 Kinase Inhibition

The potency and selectivity of **TL-895** have been characterized through various in vitro kinase assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) of **TL-895** against BTK and other kinases.



Kinase	IC50 (nM)	Ki (nM)	Reference
втк	1.5	11.9	[3]
ВМХ	1.6	-	[5]
BLK	10-39	-	[5]
TEC	10-39	-	[5]
TXK	10-39	-	[5]
ERBB4	10-39	-	[5]

## **Affected Signaling Pathways**

Beyond its direct inhibition of BTK, **TL-895** has been shown to modulate several interconnected signaling pathways that are pivotal in the pathogenesis of various diseases.

## **B-Cell Receptor (BCR) Signaling Pathway**

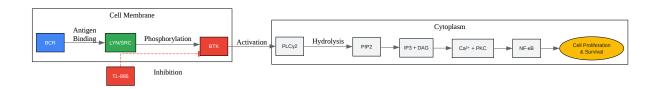
In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL), constitutive activation of the BCR pathway is a key driver of disease progression. **TL-895** effectively abrogates this signaling cascade.

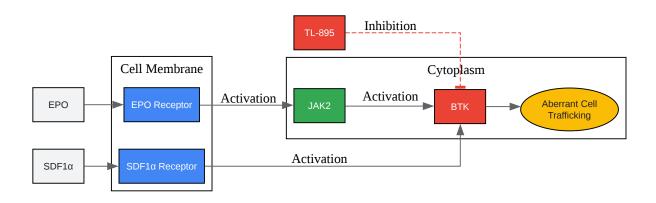
#### **Experimental Data:**

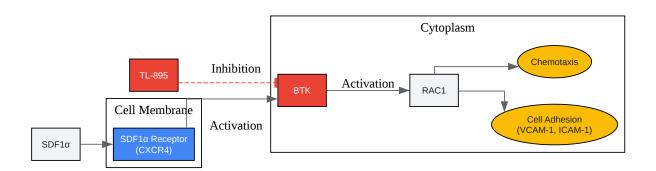
- **TL-895** inhibits BTK auto-phosphorylation at the Y223 phosphorylation site with an IC50 of 1-10 nM.[4]
- It reduces the expression of the activation marker CD69 on B-cells stimulated by BCR engagement.[6]

Signaling Pathway Diagram:

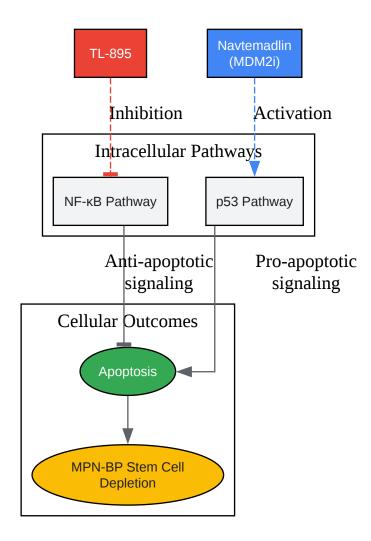




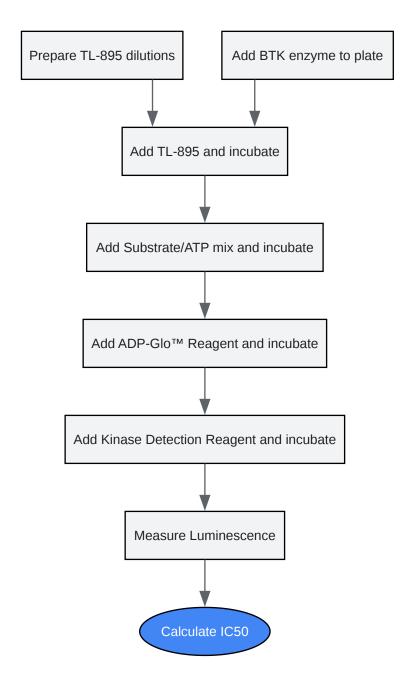












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